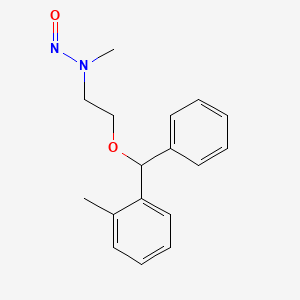
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous Amide; N-Nitroso N-Demethylorphenadrine; N-Nitroso N-Desmethylorphenadrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide, also known as N-Nitroso N-Demethylorphenadrine or N-Nitroso N-Desmethylorphenadrine, is a compound with the molecular formula C17H20N2O2. This compound is a nitroso derivative of desmethylorphenadrine, which is a metabolite of the muscle relaxant orphenadrine. The presence of the nitroso group in its structure makes it a subject of interest in various fields of research, including pharmaceutical and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide typically involves the nitrosation of desmethylorphenadrine. The reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often require a controlled temperature to ensure the selective formation of the nitroso compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve the same principles as laboratory synthesis, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted amides or amines, depending on the reagents used.
Applications De Recherche Scientifique
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide has several applications in scientific research:
Pharmaceutical Chemistry: Used as an analytical standard for the detection and quantification of nitroso impurities in pharmaceuticals.
Biological Research: Studied for its potential biological activity and interactions with biological molecules.
Industrial Chemistry: Used in the development of new synthetic methodologies and as a reference compound in quality control.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide is not well-documented. as a nitroso compound, it may interact with biological molecules through nitrosation reactions, potentially modifying proteins and nucleic acids. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)amine: The parent amine without the nitroso group.
N-Nitroso-N-methylurea: Another nitroso compound with different structural features.
Phenylacetone: A structurally related compound with a phenyl group attached to a carbonyl group.
Uniqueness
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide is unique due to its specific nitroso group attached to a desmethylorphenadrine backbone. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research purposes.
Propriétés
Numéro CAS |
3028194-83-1 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
N-methyl-N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]nitrous amide |
InChI |
InChI=1S/C17H20N2O2/c1-14-8-6-7-11-16(14)17(15-9-4-3-5-10-15)21-13-12-19(2)18-20/h3-11,17H,12-13H2,1-2H3 |
Clé InChI |
HKWRCWYPLJAFPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
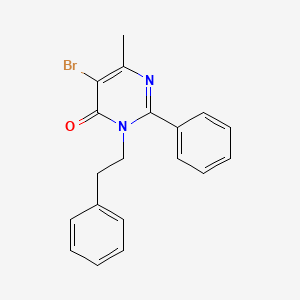
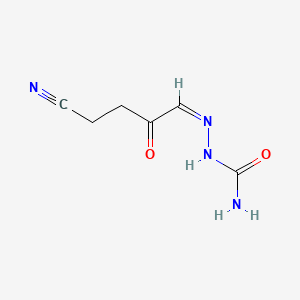
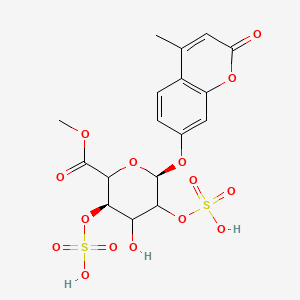
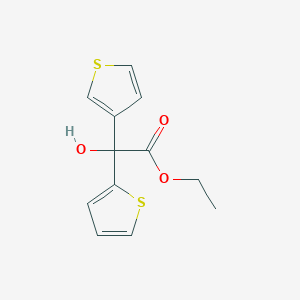
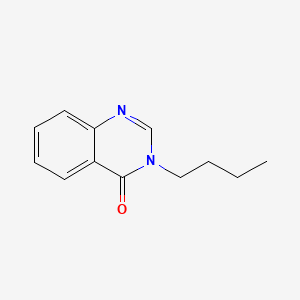

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
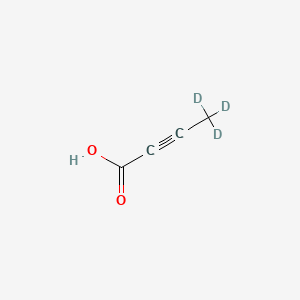
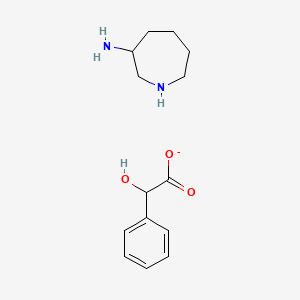
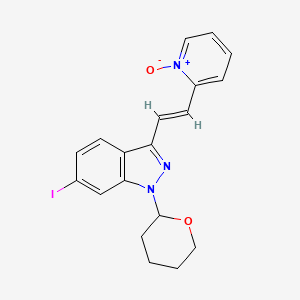
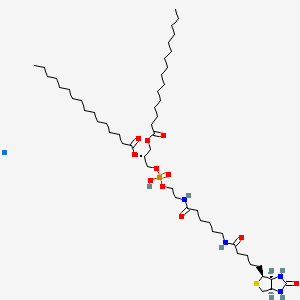
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
